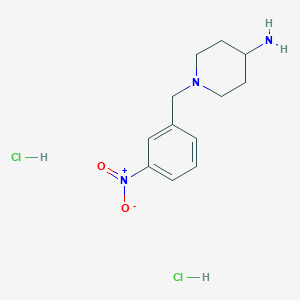

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(16)17;;/h1-3,8,11H,4-7,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYIJWXOQQZQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

CAS Registry Number: 1233955-00-4 (Dihydrochloride salt)

Chemical Formula:

Executive Summary

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it consists of a piperidine core functionalized with a primary amine at the C4 position and a 3-nitrobenzyl moiety attached to the piperidine nitrogen (N1).

This compound serves as a critical bifunctional scaffold . The C4-amine acts as a nucleophilic handle for amide coupling or sulfonylation, while the 3-nitrobenzyl group functions as a "masked" aniline—stable during initial synthesis but reducible to an aromatic amine for subsequent elaboration. Its primary utility lies in the development of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and as a semi-rigid linker in fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties[1]

The compound exists as a dihydrochloride salt, conferring improved water solubility and shelf-stability compared to its free base, which is prone to oxidation and hygroscopicity.

Structural Attributes[1][2]

-

Piperidine Core: Provides a semi-rigid aliphatic spacer, enforcing a specific spatial orientation between the N1-benzyl group and the C4-amine substituents.

-

3-Nitro Group: Electron-withdrawing group (

) at the meta position of the benzyl ring. It deactivates the aromatic ring against electrophilic attack and serves as a latent functional group. -

Dihydrochloride Salt: The molecule contains two basic nitrogen centers (secondary piperidine N and primary C4-amine). Stoichiometrically, it binds two equivalents of HCl.

Key Physicochemical Data[1]

| Property | Value / Description | Significance |

| Appearance | Off-white to pale yellow solid | Nitro compounds often exhibit yellow coloration due to |

| Solubility | High in | Salt form facilitates biological assay compatibility. |

| pKa (Calc) | Both nitrogens are protonated at physiological pH (7.4) without salt formation. | |

| Hygroscopicity | Moderate to High | Requires storage under desiccant; typical of amine HCl salts. |

Synthetic Methodology (High-Fidelity Protocol)

To ensure high purity and prevent polymerization, a Reductive Amination strategy using a protected intermediate (4-Boc-aminopiperidine) is the industry standard, superior to direct alkylation with benzyl halides.

Retrosynthetic Logic

The synthesis disconnects at the N1-Benzylic carbon bond. The most reliable forward reaction involves the condensation of 3-nitrobenzaldehyde with 4-(N-Boc-amino)piperidine , followed by selective reduction and acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Reductive Amination

-

Reagents: 3-Nitrobenzaldehyde (1.0 equiv), 4-(N-Boc-amino)piperidine (1.0 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Acetic Acid (catalytic).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for higher reaction temperatures if needed.

-

Procedure:

-

Dissolve aldehyde and amine in DCE under

atmosphere. -

Add STAB portion-wise over 30 minutes. Critical: Controls hydrogen gas evolution and exotherm.

-

Stir at room temperature for 12–16 hours. Monitor by LC-MS for disappearance of imine intermediate.

-

Quench: Add saturated aqueous

. Extract with DCM. -

Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

-

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane or Ethanol.

-

Procedure:

-

Dissolve the Boc-intermediate in a minimal amount of dry 1,4-dioxane.

-

Add 4M HCl/Dioxane (5–10 equiv) dropwise at 0°C.

-

Allow to warm to room temperature (stir 2–4 hours).

-

Isolation: The product, 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride, will precipitate as a solid.

-

Filtration: Collect solid via vacuum filtration, wash with diethyl ether (to remove excess HCl and organic impurities), and dry under vacuum over

.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway utilizing reductive amination and acid-mediated deprotection to ensure regioselectivity.

Applications in Drug Discovery[1][2][3]

This compound is not merely an intermediate; it is a strategic scaffold for Structure-Activity Relationship (SAR) exploration.

The "Masked" Linker Strategy

The 3-nitro group is chemically inert to many standard coupling conditions (e.g., amide coupling at the C4-amine). Once the C4-position is derivatized (e.g., attached to a pharmacophore), the nitro group can be selectively reduced (using

Target Classes

-

GPCR Ligands: Piperidine amines are classic bioisosteres for neurotransmitters. The benzyl group mimics hydrophobic residues (Phe, Trp) in receptor pockets (e.g., Dopamine D2/D4 receptors, Muscarinic receptors).

-

Kinase Inhibitors: The piperidine ring acts as a solubility-enhancing hinge binder, while the benzyl group extends into the ribose pocket or the hydrophobic back-pocket (Type II inhibitors).

Derivatization Logic Diagram

Figure 2: Strategic derivatization pathways. Path B highlights the utility of the nitro group as a latent handle for library generation.

Handling, Stability, and Safety

Stability Profile

-

Thermal Stability: The dihydrochloride salt is thermally stable up to ~200°C (melting/decomposition).

-

Chemical Stability: Stable to air and light in solid form. In solution (free base), the amine is susceptible to oxidation over time; prepare fresh or store under argon.

-

Incompatibility: Strong oxidizing agents, strong bases (liberates free base).

Safety Protocols (E-E-A-T)

-

Nitroaromatics: Potentially toxic and mutagenic. Handle in a fume hood.

-

Corrosivity: The dihydrochloride salt hydrolyzes to release HCl in moist environments. Wear acid-resistant gloves (Nitrile) and eye protection.

-

Waste Disposal: Segregate as halogenated organic waste due to the HCl content and nitrogenous nature.

References

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Journal of Organic Chemistry. (Standard protocol validation). Retrieved from [Link]

-

PubChem. Piperidine Derivatives and Scaffold Analysis.[4] National Library of Medicine. Retrieved from [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Solubility Profile of 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a candidate's bioavailability, formulation feasibility, and overall therapeutic potential. Poor solubility can lead to erratic absorption, diminished efficacy, and costly developmental delays. This guide provides an in-depth technical exploration of the solubility profile of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride, a compound of interest in contemporary research. We will dissect the theoretical underpinnings and provide practical, field-proven methodologies for characterizing its solubility in two of the most common solvents in drug discovery: water and dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility assessment framework.

Unveiling the Molecule: 1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

To comprehend the solubility behavior of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride (CAS No. 1158785-53-5), we must first examine its molecular architecture.[1] The structure features a piperidine core, a polar amine group at the 4-position, and a nitrobenzyl substituent. The presence of the amine group, protonated in the dihydrochloride salt form, suggests a predisposition for aqueous solubility. Conversely, the aromatic nitrobenzyl group introduces a degree of lipophilicity, which may favor solubility in organic solvents like DMSO. The interplay of these structural motifs dictates the compound's interactions with different solvent environments.

A structurally related compound, 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, has reported solubility of up to 25 mM in water and up to 100 mM in DMSO, both with heating.[2] This suggests that while our target compound is likely soluble in both solvents, a significant difference in the extent of solubility can be anticipated, with potentially greater solubility in DMSO.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3][4][5][6]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method often employed in the early stages of discovery to rapidly flag compounds with potential solubility liabilities.[3][4][5]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid compound is allowed to equilibrate with the solvent over an extended period.[3][4][6][7] This measurement is more time- and resource-intensive but provides a more accurate and formulation-relevant understanding of the compound's intrinsic solubility.

For a comprehensive solubility profile, both kinetic and thermodynamic assessments are invaluable.

Experimental Design: A Step-by-Step Guide to Solubility Determination

The following protocols are designed to provide a robust framework for determining the solubility of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest.

Protocol:

-

Preparation: Accurately weigh an excess amount of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride into separate vials for water and DMSO.

-

Solvent Addition: Add a precise volume of purified water to one set of vials and DMSO to another.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3][8]

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the supernatant. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Kinetic Solubility Workflow

Interpreting the Data: A Comparative Analysis

While experimentally determined data for 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is not publicly available, we can anticipate the likely outcomes based on its chemical structure and data from similar compounds.

Expected Solubility Profile:

| Solvent | Expected Thermodynamic Solubility | Expected Kinetic Solubility | Rationale |

| Water | Moderate | Moderate | The dihydrochloride salt form and the polar amine group will facilitate interaction with polar water molecules. [9][10][11]However, the nitrobenzyl group may limit the overall solubility. |

| DMSO | High | High | DMSO is a polar aprotic solvent capable of disrupting the crystal lattice of the salt and solvating both the polar and non-polar regions of the molecule effectively. |

It is important to note that heating can significantly increase the solubility of many compounds, as suggested by the data for the related molecule 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride. [2]

The "Why": Unpacking the Chemical Principles

The differential solubility of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride in water versus DMSO is governed by fundamental principles of intermolecular forces.

Caption: Solvent-Solute Interactions

In water, the primary driving forces for dissolution are the ion-dipole interactions between the protonated amine and chloride ions with water molecules, as well as hydrogen bonding. However, the non-polar nitrobenzyl group will induce a "hydrophobic effect," where water molecules organize around it, which is entropically unfavorable and can limit solubility.

In contrast, DMSO, a strong hydrogen bond acceptor and a polar aprotic solvent, can effectively solvate both the ionic and the non-polar portions of the molecule. Its strong dipole moment allows for favorable interactions with the charged species, while its methyl groups can interact with the nitrobenzyl ring via van der Waals forces.

Practical Implications for Drug Development

A comprehensive understanding of the solubility profile of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride has several practical implications:

-

Early-Stage Screening: Kinetic solubility data in aqueous buffers will be crucial for designing and interpreting in vitro biological assays, ensuring that the compound remains in solution at the tested concentrations.

-

Formulation Development: Thermodynamic solubility data in water will inform the feasibility of developing an aqueous-based formulation for preclinical and clinical studies. If aqueous solubility is limited, formulation strategies such as pH adjustment, co-solvents, or enabling technologies may be necessary.

-

In Vivo Studies: The solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) will be a key determinant of its oral absorption and bioavailability. [4]* Stock Solution Preparation: The high solubility in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for screening and in vitro experiments.

Conclusion: A Roadmap to Informed Decision-Making

The solubility of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride in water and DMSO is a critical parameter that will significantly impact its journey through the drug discovery and development pipeline. While this guide provides a robust theoretical and practical framework for its assessment, it is imperative that these principles are applied through rigorous experimental work. By employing the methodologies outlined herein, researchers can generate high-quality, reliable solubility data, enabling informed decision-making and ultimately increasing the probability of success for this promising compound.

References

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.). Retrieved from [Link]

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. 1158785-53-5|1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride | 198896-19-4 | Benchchem [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. who.int [who.int]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chemhaven.org [chemhaven.org]

- 11. moorparkcollege.edu [moorparkcollege.edu]

Methodological & Application

Reaction conditions for N-alkylation of piperidin-4-amine with 3-nitrobenzyl bromide

Topic: Reaction conditions for N-alkylation of piperidin-4-amine with 3-nitrobenzyl bromide Content Type: Detailed Application Note & Protocol

Abstract & Core Chemical Strategy

This application note details the protocol for the regioselective N-alkylation of piperidin-4-amine (4-amino-piperidine) with 3-nitrobenzyl bromide .

The primary synthetic challenge is differentiating between the two nucleophilic nitrogen centers: the secondary amine (N1, ring nitrogen) and the primary amine (N4, exocyclic nitrogen). Under controlled

Key Reaction Parameters

| Parameter | Condition | Rationale |

| Stoichiometry | 1.2 : 1 (Amine : Electrophile) | Excess amine minimizes bis-alkylation and quaternization. |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; promotes |

| Base | Potassium Carbonate ( | Mild, heterogeneous base scavenges HBr without promoting elimination. |

| Temperature | Low temperature during addition controls kinetic selectivity. |

Mechanistic Insight & Selectivity

The regioselectivity of this reaction is governed by the relative nucleophilicity of the nitrogen atoms. According to Mayr’s nucleophilicity scales, secondary cyclic amines (like piperidine) are generally more nucleophilic than primary alkyl amines due to inductive effects and polarizability, despite being more sterically hindered.

-

N1 (Ring Nitrogen): Secondary amine. Higher

( -

N4 (Exocyclic Nitrogen): Primary amine. Lower

(

Critical Control Point: While N1 is preferred, the product (a tertiary amine) is still nucleophilic. To prevent over-alkylation (quaternization) or reaction at N4, the electrophile (3-nitrobenzyl bromide) must be the limiting reagent and added slowly.

Pathway Visualization

Figure 1: Reaction pathways showing the kinetic preference for N1-alkylation (Green) over N4-alkylation or over-reaction (Red).

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10]

-

Reagents:

-

Piperidin-4-amine (CAS: 5382-16-1) – Hygroscopic, store under inert gas.

-

3-Nitrobenzyl bromide (CAS: 3958-57-4) – Lachrymator, handle in fume hood.

-

Potassium Carbonate (

), anhydrous, -325 mesh. -

Acetonitrile (MeCN), HPLC grade or anhydrous.

-

-

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Addition funnel or syringe pump.[2]

-

Nitrogen/Argon atmosphere line.

-

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask and cool under a stream of nitrogen.

-

Dissolution: Add Piperidin-4-amine (1.20 g, 12.0 mmol, 1.2 equiv) and anhydrous Acetonitrile (20 mL). Stir until fully dissolved.

-

Base Addition: Add

(2.76 g, 20.0 mmol, 2.0 equiv). The mixture will be a heterogeneous suspension. -

Cooling: Place the flask in an ice-water bath (

) and stir vigorously for 10 minutes.

Phase 2: Controlled Addition

-

Electrophile Solution: Dissolve 3-nitrobenzyl bromide (2.16 g, 10.0 mmol, 1.0 equiv) in Acetonitrile (10 mL).

-

Addition: Add the electrophile solution dropwise to the amine suspension over 30–45 minutes .

-

Note: Slow addition keeps the concentration of the alkylating agent low, favoring the reaction with the most abundant nucleophile (the starting amine) and preventing poly-alkylation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

). Stir for 4–6 hours.-

Monitoring: Check reaction progress by TLC (System: 10% MeOH in DCM with 1%

). The starting amine stains with Ninhydrin; the product is UV active.

-

Phase 3: Workup & Isolation[2][3]

-

Filtration: Filter off the solid potassium carbonate/bromide salts through a Celite pad or sintered glass funnel. Wash the cake with MeCN (2 x 10 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

-

Partition: Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash with Water (30 mL).

-

Critical Step: The excess piperidin-4-amine is highly water-soluble and will partition into the aqueous phase. The benzylated product is lipophilic and remains in the DCM.

-

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate to dryness.

Phase 4: Purification (Optional but Recommended)

While the extraction removes most starting material, trace bis-alkylated impurities may remain.

-

Method A (Recrystallization): Dissolve the crude oil in a minimum amount of hot Ethanol. Add concentrated HCl (dropwise) to generate the dihydrochloride salt. Cool to

to precipitate the salt. Filter and wash with cold ether. -

Method B (Flash Chromatography):

-

Stationary Phase: Silica Gel.

-

Eluent: DCM : MeOH :

(90 : 9 : 1). -

Rf: Product

; Bis-alkylated

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product lost in aqueous layer during workup. | The product is an amine and can be protonated. Ensure the aqueous wash is neutral or slightly basic (pH 8-9) to keep the product in the organic phase. |

| Bis-alkylation | Reaction temperature too high or addition too fast. | Cool to |

| Starting Material Remaining | Incomplete reaction. | 3-nitrobenzyl bromide is deactivated compared to benzyl bromide? No, the nitro group is electron-withdrawing, making the benzylic position more electrophilic. Check reagent quality (bromide may have hydrolyzed). |

| Color Change | Oxidation of amine. | Ensure inert atmosphere ( |

References

-

Nucleophilicity Trends: Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[4][5] Journal of Organic Chemistry, 2007, 72(10), 3679–3688.[5] Link

-

Piperidine Reactivity: "Procedure for N-alkylation of Piperidine?" ResearchGate Discussion, 2017. Link

-

Synthesis of 1-Benzyl-4-aminopiperidines: "Method for preparing 4-Boc-aminopiperidine (via benzyl intermediate)." Google Patents CN107805218B. Link

-

pKa Values: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry Technical Notes. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols for Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis

Abstract: Dihydrochloride salts are pivotal intermediates and active pharmaceutical ingredients (APIs) in drug development, prized for their enhanced aqueous solubility and stability. However, many of these salts are hygroscopic, readily absorbing moisture from the atmosphere. This property presents significant challenges in the laboratory, leading to inaccuracies in weighing, changes in physical properties, and potential chemical degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework of field-proven protocols and the scientific principles behind them, ensuring the integrity of experiments and the quality of synthesized materials.

The Nature of Hygroscopicity in Dihydrochloride Salts

Hygroscopicity is the phenomenon of attracting and holding water molecules from the surrounding environment, either through absorption or adsorption.[1] In dihydrochloride salts, this tendency is often pronounced due to the presence of multiple hydrogen bond donors and acceptors, which readily interact with water molecules.[2] This moisture uptake can have profound consequences:

-

Inaccurate Stoichiometry: The absorbed water adds mass, making it impossible to accurately weigh the anhydrous compound. This directly impacts reaction stoichiometry, leading to incorrect molar ratios, reduced yields, and impure products.[3]

-

Physical State Alteration: Upon absorbing moisture, a free-flowing powder can become sticky, clump together, or, in severe cases, deliquesce—dissolving completely in the absorbed water to form a liquid solution.[1][4][5][6]

-

Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups within the molecule, leading to decomposition and the formation of impurities.[7]

-

Compromised Reactions: Many organometallic and water-sensitive reagents used in synthesis are quenched by even trace amounts of water, inhibiting or completely halting the desired chemical transformation.

It is crucial to distinguish hygroscopicity from deliquescence. While all deliquescent substances are hygroscopic, not all hygroscopic substances are deliquescent. A hygroscopic material absorbs moisture but may not dissolve, whereas a deliquescent material absorbs enough water to form an aqueous solution.[1][8]

Foundational Principles for Handling

Successful management of hygroscopic dihydrochloride salts hinges on a proactive strategy to minimize exposure to atmospheric moisture at every stage of the experimental workflow. This strategy is built on four core principles:

-

Environmental Control: The primary defense is a controlled environment. This can range from a simple desiccator for storage to a sophisticated inert atmosphere glove box for complex manipulations.

-

Inert Atmosphere Operations: For highly sensitive compounds, all manipulations should be performed under a dry, inert atmosphere, such as nitrogen or argon, to rigorously exclude moisture.[9][10]

-

Efficiency of Action: The time a compound is exposed to the ambient atmosphere should be minimized. Procedures should be planned in advance to be as swift and efficient as possible.

-

Appropriate Equipment: Utilizing the correct laboratory apparatus, from tightly sealed containers to specialized Schlenk line glassware, is non-negotiable.

Storage and Management Protocols

Proper storage is the first line of defense in maintaining the integrity of a hygroscopic salt.

Protocol 3.1: Standard Storage of Hygroscopic Salts

-

Primary Container: Always keep the salt in a tightly sealed container. For highly sensitive materials, bottles with a septum-sealed cap (e.g., Aldrich Sure/Seal™) are ideal as they allow for removal of the material via syringe or cannula without opening the container to the atmosphere.[10]

-

Secondary Containment: Place the primary container inside a desiccator.[4][5] A desiccator provides a dry environment maintained by a desiccant.

-

Desiccant Choice: Use an appropriate desiccant and ensure it is active. Indicating silica gel, which changes color as it becomes saturated with moisture, is a practical choice.[11]

-

Sealing: If a desiccator is not available, placing the primary container in a heat-sealed, moisture-barrier bag with desiccant pouches is an effective alternative.[12] Parafilm can be used to further seal the lids of standard screw-cap bottles.[12]

-

Temperature: Storing at low temperatures can slow the rate of hydrolysis if some moisture is present.[13] Crucial Caveat: Before opening a container stored in a refrigerator or freezer, it must be allowed to warm completely to room temperature to prevent atmospheric moisture from condensing on the cold solid.[13]

| Desiccant | Regenerable? | Indicator | Notes |

| Silica Gel | Yes (120 °C) | Yes (Cobalt Chloride: Blue to Pink) | Common, all-purpose desiccant. |

| Drierite™ (Anhydrous CaSO₄) | Yes (230 °C) | Yes (Cobalt Chloride: Blue to Pink) | Fast-acting, but has a lower capacity than silica gel. |

| Phosphorus Pentoxide (P₄O₁₀) | No | No | Extremely efficient, but corrosive and reacts with water to form phosphoric acid.[5] Use with caution. |

| Molecular Sieves (3Å or 4Å) | Yes (200-300 °C under vacuum) | No | Excellent for drying solvents and maintaining very dry atmospheres. |

A summary of common laboratory desiccants.

Weighing and Dispensing Protocols

This is often the most challenging step. The choice of method depends on the hygroscopicity of the salt and the equipment available.

Workflow for selecting a weighing method.

Protocol 4.1: Weighing in an Inert Atmosphere (Glove Box)

This is the most reliable method for ensuring accuracy.[14][15]

-

Preparation: Place all necessary items (spatulas, weigh paper/vials, balance, and the sealed container of the salt) inside the glove box antechamber.

-

Purging: Evacuate and refill the antechamber with inert gas (e.g., Argon or Nitrogen) for the recommended number of cycles (typically 3-5).

-

Transfer: Move the items into the main chamber. Allow the salt container to equilibrate to the glove box atmosphere before opening.

-

Weighing: Tare the receiving vessel (e.g., a small vial) on the balance. Carefully transfer the desired amount of salt into the vessel and record the mass.

-

Sealing: Tightly seal the receiving vessel and the stock container before removing them from the glove box via the antechamber.

Protocol 4.2: Rapid Weighing by Difference

This method is suitable for moderately hygroscopic salts when a glove box is unavailable.

-

Tare Vessel: Place a clean, dry, and sealable vial with its cap on the analytical balance and tare the weight.

-

Add Salt: Briefly remove the vial from the balance. Working quickly, open the stock bottle, transfer an approximate amount of the salt into the vial, and immediately seal the vial.

-

Reweigh: Place the sealed vial back on the balance. The displayed mass is the accurate weight of the transferred salt.

-

Alternative: Pre-weigh a sealed vial, add the salt quickly, re-seal, and re-weigh. Then, quickly pour the salt into the reaction flask, re-seal the empty vial, and weigh it a final time to determine the exact amount dispensed by difference.

Protocol 4.3: Weighing by Solution

This technique avoids weighing small quantities of solid directly and is excellent for accuracy.[14]

-

Prepare Stock Solution: In a glove box or using rapid weighing, weigh a larger, more manageable quantity of the salt (e.g., 100 mg) into a dry volumetric flask.

-

Dissolve: Using a dry syringe, add a precise volume of a suitable anhydrous solvent to dissolve the salt and bring it to the mark.

-

Dispense: The resulting stock solution of known concentration can be accurately dispensed into the reaction vessel using a calibrated syringe.

Reaction Setup and Execution

The principles of moisture exclusion must be maintained throughout the reaction.

Protocol 5.1: Reaction in Anhydrous Solvents

-

Solvent Choice: Select a solvent in which the dihydrochloride salt has adequate solubility and that is compatible with the reaction conditions. Ensure the solvent is rigorously dried before use.

-

Drying Solvents: Common methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for many aprotic solvents) or passing the solvent through a column of activated alumina (solvent purification system). For less stringent requirements, adding activated molecular sieves (3Å or 4Å) to a bottle of solvent and allowing it to stand for 24 hours is effective.

-

Glassware: All glassware must be dried before use, typically by heating in an oven (>120 °C) overnight and allowing it to cool in a desiccator or under a stream of inert gas.

-

Inert Atmosphere Setup: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the reaction, often visualized with an oil or mercury bubbler.[10] This is commonly known as a Schlenk line technique.[13]

-

Reagent Transfer: Add the hygroscopic salt to the reaction flask under a positive flow of inert gas. Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas through rubber septa.[10][16]

A simplified inert atmosphere reaction setup.

Work-up and Purification

The high polarity and water solubility of dihydrochloride salts can complicate standard aqueous work-ups and extractions.[17]

Protocol 6.1: Anhydrous Work-up

If the product is a solid and impurities are soluble, filtration under inert atmosphere is effective.

-

Set up a Schlenk filter funnel or a cannula filter.

-

Under a positive pressure of inert gas, transfer the reaction slurry to the filter via a wide-bore cannula.

-

Wash the isolated solid with a suitable dry, non-polar solvent (like diethyl ether or hexane) to remove soluble impurities.

-

Dry the purified solid product under high vacuum.[16]

Protocol 6.2: Purification via the Free Base

This is a robust method if the free base of the compound has good solubility in common organic solvents.

-

Neutralization: After the reaction, carefully quench any reactive reagents. Remove the solvent under reduced pressure.

-

Basification: Dissolve the crude residue in water or methanol and add a suitable base (e.g., NaHCO₃, Na₂CO₃, or aq. NaOH) to deprotonate the hydrochloride salt and generate the free base.

-

Extraction: Extract the free base into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

-

Drying & Filtration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

-

Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or diethyl ether). Add a stoichiometric amount of anhydrous HCl (commercially available as a solution in dioxane or diethyl ether) dropwise.[18] The pure dihydrochloride salt will often precipitate and can be collected by filtration.[19]

Characterization

The presence of water can interfere with analysis. It is often necessary to quantify the water content.

-

Karl Fischer Titration: This is the gold standard for accurately determining the water content in a solid sample.[20]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss step at a temperature consistent with the boiling point of water can indicate and quantify the amount of absorbed moisture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: When using protic deuterated solvents like D₂O or CD₃OD, the N-H protons of the ammonium salt may exchange with deuterium, leading to their disappearance from the spectrum. In aprotic solvents like DMSO-d₆, these protons are typically visible. A broad peak corresponding to water will also be present and can be integrated for a rough estimate of water content if an internal standard is used.

-

Dynamic Vapor Sorption (DVS): DVS analysis measures the mass of a sample as it is exposed to a range of relative humidity levels, providing a detailed profile of its hygroscopic behavior.[20]

Safety First

-

Consult the SDS: Always review the Safety Data Sheet (SDS) for any chemical to understand its specific hazards, including reactivity and toxicity.[5][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[22][23] For highly reactive compounds, a face shield and flame-resistant lab coat are recommended.[22]

-

Ventilation: Handle all chemicals in a well-ventilated chemical fume hood.[9][24]

-

Buddy System: Never work alone when handling highly reactive or hazardous materials.[9][22]

By understanding the principles of hygroscopicity and diligently applying these protocols, researchers can handle hygroscopic dihydrochloride salts with confidence, ensuring the accuracy, reproducibility, and safety of their synthetic work.

References

-

Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. (2014). Bitesize Bio. [Link]

-

Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2020). Sensors and Materials. [Link]

-

The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

-

Pro-Handling of Reactive Chemicals — Policy and Procedure Library. (2022). University of Louisville. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

-

How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]

-

Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. [Link]

-

Keeping moisture-sensitive chemicals dry. (2010). Physics Forums. [Link]

-

Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

-

Tips & Tricks: Weighing. Department of Chemistry : University of Rochester. [Link]

-

Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmacy and...[Link]

-

How is the hygroscopicity of a substance determined, chemically? (2010). Quora. [Link]

-

How do you handle hygroscopic salts? HepatoChem. [Link]

-

How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]

-

Guideline for Pyrophoric and Water Reactive Chemicals. University of Houston. [Link]

-

The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

-

Hygroscopy. Wikipedia. [Link]

-

Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]

-

Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

-

How to make a salt of a novel compound? (2012). ResearchGate. [Link]

-

PROPERTIES OF SALTS. FCT EMIS. [Link]

-

How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate. [Link]

-

What are hygroscopic salts? Homework.Study.com. [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. [Link]

-

Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]

-

Drying solvents. Sciencemadness Wiki. [Link]

Sources

- 1. Hygroscopy - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sclub1.wordpress.com [sclub1.wordpress.com]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. fctemis.org [fctemis.org]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. ibisscientific.com [ibisscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. physicsforums.com [physicsforums.com]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. hepatochem.com [hepatochem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. echemi.com [echemi.com]

- 20. quora.com [quora.com]

- 21. reddit.com [reddit.com]

- 22. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 23. chemicals.co.uk [chemicals.co.uk]

- 24. uh.edu [uh.edu]

Troubleshooting & Optimization

Improving yield of 1-(3-Nitrobenzyl)piperidin-4-amine synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Nitrobenzyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

Introduction to 1-(3-Nitrobenzyl)piperidin-4-amine Synthesis

1-(3-Nitrobenzyl)piperidin-4-amine is a valuable building block in medicinal chemistry and drug discovery, frequently used as an intermediate in the synthesis of complex molecules targeting various biological pathways. The molecule features a piperidine core with a primary amine at the 4-position and a nitrobenzyl group on the ring nitrogen. The presence of two distinct nucleophilic nitrogen atoms presents a key challenge in its synthesis: achieving selective N-alkylation of the secondary piperidine nitrogen without side reactions at the primary amino group. This guide explores the common synthetic routes and provides solutions to overcome the hurdles you may encounter.

Primary Synthetic Strategies

Two primary strategies are commonly employed for the synthesis of 1-(3-Nitrobenzyl)piperidin-4-amine. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

-

Direct N-Alkylation: This is a straightforward approach involving the reaction of piperidin-4-amine with a 3-nitrobenzyl halide (e.g., bromide or chloride). While simple in concept, it is often plagued by issues of over-alkylation and lack of chemoselectivity.

-

Reductive Amination: This is a powerful and highly selective method that involves forming an imine or iminium ion from piperidin-4-amine and 3-nitrobenzaldehyde, which is then reduced in situ to the desired product. This route typically offers better control and higher yields of the target compound.[1][2][3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield consistently low when using the direct N-alkylation method with 3-nitrobenzyl bromide?

Low yields in this reaction are common and can typically be attributed to several factors:

-

Cause: Over-alkylation. The secondary amine of the product is also nucleophilic and can react with another molecule of 3-nitrobenzyl bromide to form a quaternary ammonium salt.[4]

-

Solution: Control the stoichiometry carefully. Instead of a 1:1 ratio, use a slight excess of piperidin-4-amine. A more effective strategy is to add the 3-nitrobenzyl bromide solution slowly, perhaps via a syringe pump, to a stirred solution of the amine. This maintains a high concentration of the starting amine relative to the alkylating agent, favoring the desired mono-alkylation.[4]

-

-

Cause: Competing Side Reactions. The choice of base is critical. Strong, nucleophilic bases can compete with the piperidine amine in reacting with the alkyl halide.

-

Solution: Employ a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or a hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA).[4][5] These bases are sufficient to scavenge the HBr formed during the reaction without introducing competing nucleophiles.

-

-

Cause: Poor Reagent Solubility. If the reagents are not fully dissolved, the reaction rate will be significantly reduced.

-

Solution: Choose an appropriate solvent. Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are generally effective for this type of reaction as they can dissolve both the amine salt and the alkyl halide.[4]

-

Q2: My TLC analysis shows multiple product spots. What are the likely impurities and how can I avoid them?

The formation of multiple products is a classic sign of poor selectivity.

-

Impurity 1: Di-alkylation Product. It is possible, though less common due to steric hindrance, that both the piperidine nitrogen and the 4-amino group become benzylated.

-

Preventative Measure: This is a strong argument for using the reductive amination route. However, if direct alkylation must be used, a protection strategy is recommended. You can protect the primary amine of piperidin-4-amine with a tert-butoxycarbonyl (Boc) group.[6] The N-alkylation is then performed on the piperidine nitrogen, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA) or HCl.[6]

-

-

Impurity 2: Quaternary Ammonium Salt. As mentioned in Q1, this results from the over-alkylation of the product.

-

Preventative Measure: Strict stoichiometric control and slow addition of the 3-nitrobenzyl halide are crucial.[4]

-

Q3: My reductive amination reaction is slow, incomplete, or providing a low yield. What is going wrong?

While generally more reliable, reductive amination requires careful optimization of conditions.

-

Cause: Inefficient Iminium Ion Formation. The first step of the reaction is the condensation of the aldehyde and the amine to form an iminium ion. This equilibrium can be unfavorable under the wrong pH conditions.

-

Cause: Incorrect Choice of Reducing Agent. Not all reducing agents are suitable for this one-pot reaction. Strong hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can readily reduce the aldehyde starting material before it has a chance to form the imine.[3]

-

Solution: Use a mild and selective reducing agent that is more reactive towards the protonated iminium ion than the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is non-hygroscopic, mild, and highly selective for this purpose.[1][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires pH control.[1]

-

-

Cause: Presence of Excess Water. The iminium ion intermediate can be hydrolyzed back to the starting materials if too much water is present.

-

Solution: Use anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,2-Dichloroethane (DCE)). For reactions that are particularly sensitive, the addition of molecular sieves can be beneficial to sequester any residual water.[8]

-

Q4: How can I effectively purify the final product, 1-(3-Nitrobenzyl)piperidin-4-amine?

The basic nature of the product can make purification challenging.

-

Problem: The two amine groups make the product quite polar and prone to streaking on standard silica gel chromatography columns, leading to poor separation. Excess piperidin-4-amine starting material can also be difficult to remove.

-

Solution 1: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (like DCM or Ethyl Acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic starting material and product will move into the aqueous layer as their hydrochloride salts. The aqueous layer can then be separated, cooled in an ice bath, and basified with NaOH or Na₂CO₃ to a pH > 10. The free-base product can then be re-extracted back into an organic solvent. This process removes most non-basic impurities.

-

Solution 2: Modified Column Chromatography. If chromatography is necessary, the silica gel should be deactivated or a basic modifier added to the eluent. A common mobile phase is a gradient of methanol in dichloromethane (DCM). Adding a small amount of triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase will prevent the product from sticking to the acidic silica gel, resulting in better peak shape and separation.[9]

-

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for a high-purity synthesis of 1-(3-Nitrobenzyl)piperidin-4-amine? Reductive amination is overwhelmingly preferred.[1][7] It is a more controlled reaction that directly forms the desired C-N bond and largely avoids the over-alkylation and chemoselectivity issues that are common with the direct N-alkylation of piperidin-4-amine.[1]

Q2: What are the critical safety precautions for this synthesis?

-

3-Nitrobenzyl Halides: Both the bromide and chloride are lachrymators (tear-inducing) and should be handled with care in a well-ventilated fume hood.[5]

-

Reducing Agents: Sodium cyanoborohydride is highly toxic and generates HCN gas upon contact with strong acid. Sodium triacetoxyborohydride is safer but should still be handled with care.

-

Solvents: Use appropriate caution when working with flammable organic solvents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

Q3: Can I use 3-nitrobenzyl chloride instead of 3-nitrobenzyl bromide for the N-alkylation reaction? Yes, the chloride can be used. However, alkyl bromides are generally more reactive than alkyl chlorides in Sₙ2 reactions. Therefore, using 3-nitrobenzyl chloride may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a comparable conversion rate.

Q4: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method.

-

Visualization: The product and starting materials contain a nitro-aromatic ring and can often be visualized under UV light (254 nm).

-

Staining: A ninhydrin stain is very effective for visualizing compounds with primary or secondary amines. Piperidin-4-amine will stain strongly. The product, having only a primary amine, will also stain, but its different Rf value will allow you to track the consumption of the starting material.

Optimized Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Preferred Method)

This protocol uses sodium triacetoxyborohydride for a selective and high-yield synthesis.[7][10]

Materials:

-

Piperidin-4-amine (1.0 eq.)

-

3-Nitrobenzaldehyde (1.05 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Glacial Acetic Acid (2.0 eq.)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-amine (1.0 eq.) and 3-nitrobenzaldehyde (1.05 eq.).

-

Dissolve the solids in anhydrous DCE (or DCM) to a concentration of approximately 0.2 M.

-

Add glacial acetic acid (2.0 eq.) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 15 minutes. The addition may be mildly exothermic.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.[7]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[7]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an eluent system of 5-10% Methanol in DCM containing 0.5% triethylamine.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol provides a more direct but less selective alternative.[4]

Materials:

-

Piperidin-4-amine (1.2 eq.)

-

3-Nitrobenzyl bromide (1.0 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask, add piperidin-4-amine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Add anhydrous DMF and stir the suspension under a nitrogen atmosphere.

-

In a separate flask, dissolve 3-nitrobenzyl bromide (1.0 eq.) in a small amount of anhydrous DMF.

-

Add the 3-nitrobenzyl bromide solution dropwise to the stirred amine suspension over 30 minutes at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting bromide.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Data Summary

The following table provides a general comparison of the two primary synthetic routes for synthesizing 1-(3-Nitrobenzyl)piperidin-4-amine. Actual yields may vary based on specific reaction conditions and scale.

| Feature | Direct N-Alkylation | Reductive Amination |

| Selectivity | Moderate to Low | High to Excellent |

| Key Reagents | 3-Nitrobenzyl halide, Base (K₂CO₃, DIPEA) | 3-Nitrobenzaldehyde, Reducing Agent (NaBH(OAc)₃) |

| Common Side Products | Over-alkylation, Di-alkylation | Minimal if correct reducing agent is used |

| Typical Yield | 40-60% | 70-90% |

| Complexity | Low | Moderate |

| Reference | [4] | [1][7] |

References

- Myers, J. C–N Bond-Forming Reactions: Reductive Amination.

- Yang, L., et al. (2018). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination.

- BenchChem. Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.

- Unknown Author. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents.

- Clemente, F., Matassini, C., & Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

- ResearchGate. Procedure for N-alkylation of Piperidine?

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- ResearchGate. Reductive amination and amide synthesis. Reagents and conditions.

- BenchChem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.

- BenchChem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.

- DeGoey, D. A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(19), 7789–7806.

- Reddit. Purification of THP protected compound.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Piperidine Amine Dihydrochloride Recrystallization

Status: Operational Ticket ID: RECRYST-PIP-2HCl Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Strategy Selector

Before beginning, determine your specific impurity profile.[1] Piperidine amine dihydrochlorides are highly polar, hygroscopic salts.[1] Their purification is governed by the delicate balance between ionic solubility (in water/alcohols) and lattice energy.[1]

Use the following logic flow to select your protocol:

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material characteristics.

Core Protocols

Protocol A: The "Goldilocks" Solvent System (EtOH/IPA + Anti-solvent)

Best for: General purity enhancement and removing minor organic impurities.

Theory: Piperidine dihydrochlorides are typically too soluble in Methanol (MeOH) (causing low yields) and insoluble in Ethyl Acetate (EtOAc).[1] Ethanol (EtOH) or Isopropanol (IPA) often provides the correct thermodynamic window where solubility drops significantly with temperature.[1]

| Parameter | Specification | Reason |

| Primary Solvent | Abs. Ethanol (or MeOH for very polar variants) | Dissolves salt at boiling; holds less at 0°C. |

| Anti-Solvent | EtOAc or MTBE (Methyl tert-butyl ether) | Reduces polarity to force precipitation.[1] |

| Ratio | Start 1:1, adjust to cloud point | Balances yield vs. purity. |

Step-by-Step:

-

Dissolution: Place crude solid in a flask. Add minimum boiling Abs. Ethanol. If not dissolving, add MeOH dropwise until clear (keep MeOH <10% total volume if possible).[1]

-

Hot Filtration (Crucial): If the solution is cloudy (inorganic salts), filter while boiling hot through a pre-warmed glass frit or fluted filter paper.[1]

-

Why? NaCl is insoluble in hot ethanol; removing it now prevents ash contamination.[1]

-

-

Nucleation Point: Remove from heat. While still hot, add warm EtOAc dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

-

Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

-

Controlled Cooling: Wrap the flask in a towel (insulation) and let it reach room temperature undisturbed. Do not shock cool.

-

Crystallization: Once room temp, move to 4°C (fridge) then -20°C (freezer).

-

Collection: Filter cold. Wash with cold 1:1 EtOH:EtOAc.[1]

Troubleshooting Guides

Module 1: The "Oiling Out" Crisis

Symptom: The product separates as a sticky oil or gum at the bottom of the flask instead of crystals.

Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[1] This is common with amine salts containing impurities that depress the melting point.[1]

Corrective Workflow:

Figure 2: Remediation workflow for oiling out phenomena.

Detailed Fixes:

-

The Trituration Trick: If you have an oil, decant the supernatant.[1][2] Add fresh diethyl ether or MTBE to the oil and scratch the glass vigorously with a spatula. This mechanical stress often induces lattice formation.[1]

-

Seeding: You must bypass the nucleation energy barrier.[1] Save a tiny crystal from a previous batch (or a crude speck).[1] Add it when the solution is warm (not hot).

-

Solvent Modification: Oiling out means the anti-solvent (EtOAc) concentration is too high too fast.[1] Re-dissolve and use less anti-solvent.

Module 2: Color Removal (Charcoal Treatment)

Symptom: Product is yellow/brown (oxidation of the amine).

Protocol:

-

Dissolve crude in boiling Ethanol (approx. 10-15 mL/g).

-

Add Activated Carbon (1-3 wt% relative to product).[1] Warning: Add carefully to avoid boil-over.

-

Stir at reflux for 15-30 minutes.

-

Celite Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.[1]

Module 3: Stoichiometry & Hygroscopicity

Symptom: Melting point is broad; material turns to liquid on the scale.

-

Hygroscopicity: Dihydrochlorides are water magnets.[1]

-

Stoichiometry (HCl Loss): Heating amine salts can sometimes drive off HCl, reverting the dihydrochloride to a monohydrochloride or free base.[1]

-

Fix: Before recrystallizing, add a few drops of 4M HCl in Dioxane or bubble HCl gas through the mother liquor to ensure full protonation.

-

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Generally, no .[1] Piperidine dihydrochlorides are extremely soluble in water.[1][8] You will struggle to get the salt back out (low recovery) without boiling off water, which degrades the amine. Use water only if the salt is insoluble in boiling methanol (rare).[1]

Q: My crystals are "fluffy" and trap solvent. How do I fix this? A: This is dendritic growth caused by cooling too fast.[1] Re-heat the mixture and let it cool much slower (e.g., place the flask inside a beaker of hot water and let the whole bath cool to room temp overnight). Denser, blockier crystals will form.[1]

Q: I have inorganic salt (NaCl) contamination. How do I prove it? A: Perform a Silver Nitrate Test . Dissolve a small sample in water; add AgNO3.[1] A heavy white precipitate indicates chlorides (Note: This confirms Cl- ions, so it detects both your product and NaCl).[1] A better check is Ash Content (burn a sample; organic salt disappears, NaCl remains) or 1H NMR (check integration of the salt vs. an internal standard).[1]

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for purification of organic salts and amines).

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for solvent selection strategies and oiling-out troubleshooting).

-

Sigma-Aldrich. (n.d.).[1] Solubility and Stability of Piperidine Derivatives. Retrieved from (General solubility data for piperidine salts).[1]

-

Mettler Toledo. (2024).[1] Oiling Out in Crystallization. Retrieved from (Mechanistic explanation of liquid-liquid phase separation).[1]

-

University of Rochester. (n.d.).[1] Recrystallization Guide. Retrieved from (General protocols for solvent/anti-solvent techniques).[1]

Sources

Technical Support Center: Optimizing pH for the Extraction of 1-(3-Nitrobenzyl)piperidin-4-amine Free Base

Welcome to the technical support guide for the optimal extraction of 1-(3-Nitrobenzyl)piperidin-4-amine free base from its dihydrochloride (2HCl) salt. This document is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of the principles and a robust, field-tested methodology for this critical purification step. We will move beyond simple protocols to explain the underlying chemical causality, ensuring your experimental design is both efficient and self-validating.

Section 1: The Core Principle: Understanding the Acid-Base Chemistry

The successful extraction of an amine free base from its salt form is fundamentally an exercise in manipulating acid-base equilibria. The target molecule, 1-(3-Nitrobenzyl)piperidin-4-amine, possesses two basic nitrogen centers: the piperidine ring nitrogen (a secondary amine) and the 4-position amino group (a primary amine).

In the dihydrochloride salt form, both nitrogen atoms are protonated, rendering the molecule ionic and highly soluble in aqueous solutions.[1] To extract it into an immiscible organic solvent, we must neutralize these positive charges to yield the free base, which is significantly more soluble in organic phases.[1][2]

The Critical Role of pKa

The efficiency of this conversion is dictated by the relationship between the solution's pH and the pKa values of the two protonated amine groups. The pKa is the pH at which 50% of the amine is in its protonated (ionic) form and 50% is in its deprotonated (neutral) form.

While the specific pKa values for 1-(3-Nitrobenzyl)piperidin-4-amine must be determined experimentally for highest accuracy, we can make reliable estimates based on analogous structures:

-

The conjugate acid of a simple secondary amine like piperidine typically has a pKa around 11.2.[3]

-

The conjugate acid of a simple primary aliphatic amine has a pKa in the range of 10-11.[4]

For a molecule with two basic sites, like the piperazine ring system, two distinct pKa values are observed, often several pH units apart.[5] For our target molecule, we must consider both pKa values. To ensure near-complete deprotonation (>99%), the pH of the aqueous solution should be raised to at least two pH units above the higher pKa value . Therefore, a target pH range of 12-13 is a logical starting point for optimization.

Section 2: Experimental Workflow for pH Optimization

This protocol provides a systematic approach to identify the optimal pH for maximizing the yield and purity of the free base.

Experimental Workflow Diagram

Caption: Workflow for determining the optimal extraction pH.

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately weigh a known amount of 1-(3-Nitrobenzyl)piperidin-4-amine 2HCl and dissolve it in a specific volume of deionized water to create a stock solution of known concentration (e.g., 10 mg/mL).

-

Aliquoting: Distribute equal volumes of the stock solution into a series of labeled separatory funnels. One funnel will be used for each pH value you intend to test (e.g., pH 9, 10, 11, 12, 13).

-

pH Adjustment:

-

To each separatory funnel, slowly add a suitable base, such as 1M sodium hydroxide (NaOH) solution, dropwise while gently swirling.

-

Monitor the pH of the aqueous layer using a calibrated pH meter. Continue adding base until the target pH is reached and stable.

-

-

Liquid-Liquid Extraction (LLE):

-

Add a volume of a suitable immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, to the first separatory funnel. A common starting point is a volume equal to the aqueous layer.[6]

-

Stopper the funnel and invert it gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation .[7]

-

Allow the layers to separate completely. Drain the lower organic layer (DCM is denser than water) into a clean, labeled Erlenmeyer flask.[2] If using a solvent less dense than water (e.g., ethyl acetate), the top layer is the organic phase.

-

Repeat the extraction on the aqueous layer two more times with fresh portions of the organic solvent, combining all organic extracts for that specific pH point.

-

-

Drying and Evaporation:

-

Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to the combined organic extracts. Swirl and let it stand until the solvent is clear.

-

Filter the dried solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free base.

-

-

Quantification:

-

Determine the mass of the isolated free base for each pH point and calculate the yield.

-

Assess the purity of the product using an appropriate analytical technique, such as HPLC or ¹H NMR.

-

Section 3: Data Interpretation

Summarize your findings in a table to clearly identify the optimal conditions.

Table 1: Example pH Optimization Data Log

| Target pH | Base Used | Organic Solvent | Observations during Extraction | Yield (%) | Purity (%) [Method] |

| 9.0 | 1M NaOH | DCM | Slight cloudiness at interface | 65 | 98.5 [HPLC] |

| 10.0 | 1M NaOH | DCM | Clear separation | 88 | 99.1 [HPLC] |

| 11.0 | 1M NaOH | DCM | Clear separation | 95 | 99.3 [HPLC] |

| 12.0 | 1M NaOH | DCM | Clear separation | 98 | 99.2 [HPLC] |

| 13.0 | 1M NaOH | DCM | Slight yellowing of organic layer | 97 | 97.0 [HPLC] |

Analysis: In this example, pH 12.0 provides the highest yield with excellent purity. The drop in purity at pH 13.0 might suggest potential product degradation, a crucial factor to consider. The optimal pH is the one that provides the best balance of high yield and high purity.

Section 4: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: A thick, stable emulsion has formed between the layers. How can I resolve this?

A1: Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactant-like impurities.[7][8] Here are several techniques to break an emulsion:

-

Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[9][10]

-

Gentle Agitation: Gently swirl the mixture or stir the emulsion with a glass rod.[9]

-

Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the phases.[7][10][11]

-

Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the mixture and break the emulsion.[7]

-

Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[11]

Q2: My yield is poor, even though I've adjusted the pH to 12.

A2: Several factors could be at play:

-

Incomplete Deprotonation: Verify the pH of the aqueous layer with a calibrated meter after mixing. The pH can sometimes drift.

-

Insufficient Extractions: The compound may have some solubility in the aqueous phase even as a free base. Performing at least three extractions is recommended to ensure complete removal.

-

Poor Solvent Choice: The free base may not be highly soluble in your chosen organic solvent. Consider trying a different solvent. A good extraction solvent should be immiscible with water, have high solubility for the target compound, and a low boiling point for easy removal.[12]

-

Hydrolysis: If the free base precipitates out of the aqueous solution upon basification, you may need to perform a solid-phase filtration before or instead of a liquid-liquid extraction.

Q3: How do I choose the right base for the extraction?

A3: The base must be strong enough to deprotonate the amine, meaning its conjugate acid must have a higher pKa than the protonated amine.[13]

Table 2: Comparison of Common Bases for Amine Extraction

| Base | Formula | Strength | Pros | Cons/Considerations |

| Sodium Hydroxide | NaOH | Strong | Inexpensive, readily available, ensures complete deprotonation. | Can cause degradation of base-sensitive compounds.[14] Emulsions can be more common with strongly basic solutions.[9] |

| Potassium Hydroxide | KOH | Strong | Similar to NaOH, highly effective. | Also can cause degradation of sensitive compounds. |

| Sodium Carbonate | Na₂CO₃ | Moderate | Milder than hydroxides, less likely to cause degradation. | May not be strong enough to fully deprotonate amines with high pKa values. |

| Triethylamine | Et₃N | Weak (Organic) | Soluble in organic solvents, can be used in non-aqueous systems. | Often used as an acid scavenger rather than for aqueous extractions. Can be difficult to remove.[4] |

For this application, 1-2M NaOH is the recommended starting point due to the expected high pKa of the piperidine nitrogen.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common extraction issues.

Q4: I suspect my compound is degrading at very high pH. How can I confirm this?

A4: Degradation is a valid concern for many organic molecules under strongly basic conditions.[14][15] To investigate:

-

TLC/HPLC Analysis: Take a small sample of your organic layer immediately after extraction and another after it has been sitting for an hour. Analyze both by TLC or HPLC. The appearance or growth of new spots/peaks is a strong indicator of degradation.

-

Minimize Contact Time: Perform the extraction quickly after basification. Do not let the mixture sit at a high pH for extended periods.

-

Use a Milder Base: If degradation is confirmed, try the extraction again at a slightly lower pH (e.g., 11.5) or with a weaker base like sodium carbonate, and assess the impact on yield and purity.

Q5: Which organic solvent is best?

A5: The ideal solvent should be immiscible with water, readily dissolve your free base, have a low boiling point for easy removal, and be inert to your compound.[16]

-

Dichloromethane (DCM): A versatile solvent with high solvating power.[16] It is denser than water, which can make separations convenient. However, it is a suspected carcinogen and should be handled with care.

-

Ethyl Acetate (EtOAc): A moderately polar solvent that is less toxic than DCM.[16] It is less dense than water. It can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Diethyl Ether (Et₂O): Less dense than water and has a very low boiling point. Highly flammable.

For this compound, DCM or Ethyl Acetate are excellent starting choices.

References

-

LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

-

K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

-

University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

-

Actualized.org. Conversion Guide: HCl Salt to Freebase for Educational Insight. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

-

AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

-

Reddit. Obtaining free base from hydrochloride salt in methanol as solvent?. [Link]

-

Swarthmore College. Liquid/liquid Extraction. [Link]

-

University of Alberta. Conditions for Ideal Extraction Solvents. [Link]

-

K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

-

Chemistry LibreTexts. Acid-Base Extraction. [Link]

-

Chemistry Steps. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

-

Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

-

Chemistry LibreTexts. 11.3: Basicity of Amines. [Link]

-

The Scientific World Journal. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uregina.ca [uregina.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]